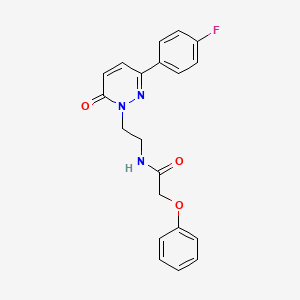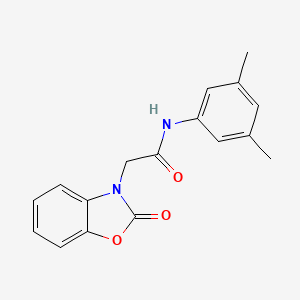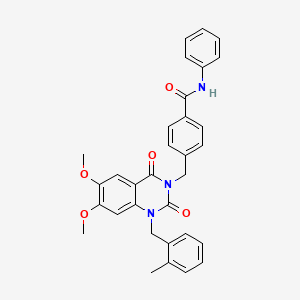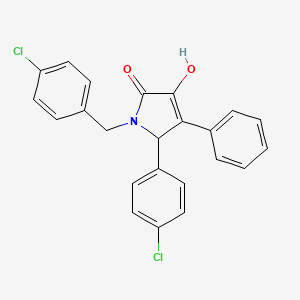
N-(2-(3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenoxyacetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE is a complex organic compound that features a pyridazine ring, a phenoxyacetamide group, and a fluorophenyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE typically involves multiple steps. One common approach is to start with the preparation of the pyridazine ring, followed by the introduction of the fluorophenyl group and the phenoxyacetamide moiety. The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using batch or continuous flow reactors. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of raw materials, reaction conditions, and purification methods to achieve the desired product quality.
化学反応の分析
Types of Reactions
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific reactants (e.g., halogenating agents for substitution reactions). Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield a ketone or carboxylic acid, while reduction may produce an alcohol or amine. Substitution reactions can result in a variety of derivatives with different functional groups.
科学的研究の応用
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Researchers investigate its potential as a therapeutic agent for various diseases, exploring its pharmacokinetics, pharmacodynamics, and toxicity.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed effects. The exact pathways and molecular interactions depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
Similar compounds include other pyridazine derivatives and phenoxyacetamide analogs, such as:
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
- 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene
Uniqueness
N-{2-[3-(4-FLUOROPHENYL)-6-OXO-1,6-DIHYDROPYRIDAZIN-1-YL]ETHYL}-2-PHENOXYACETAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its fluorophenyl group, for example, may enhance its binding affinity to certain targets, while the pyridazine ring can contribute to its stability and reactivity.
特性
分子式 |
C20H18FN3O3 |
|---|---|
分子量 |
367.4 g/mol |
IUPAC名 |
N-[2-[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]ethyl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H18FN3O3/c21-16-8-6-15(7-9-16)18-10-11-20(26)24(23-18)13-12-22-19(25)14-27-17-4-2-1-3-5-17/h1-11H,12-14H2,(H,22,25) |
InChIキー |
FIIJGBNDKDJHDT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)OCC(=O)NCCN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-ethoxyphenyl)methyl]thiophene-2-carboxamide](/img/structure/B11270074.png)
![4-benzyl-1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B11270079.png)

![3-[1-(4-Chlorophenyl)-3-methyl-1H-pyrazol-4-YL]-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-YL)ethyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11270102.png)
![ethyl 4-[(2,6-dimethylphenyl)sulfamoyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate](/img/structure/B11270108.png)
![9-butyl-5,7-dimethyl-3-(4-methylphenyl)-5H,6H,7H,8H,9H-[1,2,4]triazolo[3,4-h]purine-6,8-dione](/img/structure/B11270115.png)
![3-(4-bromophenyl)-5-[5-(2,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1,2,4-oxadiazole](/img/structure/B11270123.png)

![2-(3-(3,4-dimethoxyphenethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B11270136.png)

![ethyl 3-{[3-(4-oxoquinazolin-3(4H)-yl)propanoyl]amino}benzoate](/img/structure/B11270151.png)

![N-(4-Methoxybenzyl)-2-[(9-phenylpyrazolo[1,5-A][1,2,4]triazolo[3,4-C]pyrazin-3-YL)sulfanyl]acetamide](/img/structure/B11270160.png)

